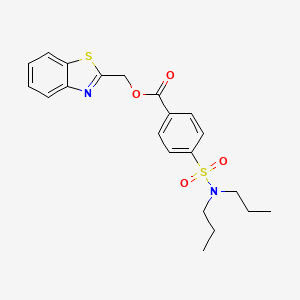

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate

Description

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZMAHQPQVLVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Carboxybenzenesulfonyl Chloride

The synthesis begins with 4-carboxybenzenesulfonyl chloride, which reacts with dipropylamine to install the sulfamoyl group.

Procedure :

- Dissolve 4-carboxybenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane.

- Add dipropylamine (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir for 4–6 hours at room temperature, monitor via TLC (ethyl acetate/hexane, 1:1).

- Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.

Yield : 78–85%. Key Data :

- IR (KBr) : 1695 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.20 (t, J = 7.2 Hz, 4H, NCH₂), 1.55 (m, 4H, CH₂), 0.95 (t, J = 7.2 Hz, 6H, CH₃).

Preparation of (1,3-Benzothiazol-2-yl)methanol

Cyclocondensation of 2-Aminothiophenol with Glyoxylic Acid

The benzothiazole core is synthesized via acid-catalyzed cyclization:

Procedure :

- Mix 2-aminothiophenol (1.0 equiv) and glyoxylic acid (1.1 equiv) in polyphosphoric acid (PPA) at 120°C.

- Reflux for 6 hours, cool, and pour into ice water.

- Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 7.6 Hz, 1H, ArH), 7.75 (d, J = 7.6 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 4.85 (s, 2H, CH₂OH).

Esterification of 4-(Dipropylsulfamoyl)benzoic Acid with (1,3-Benzothiazol-2-yl)methanol

Steglich Esterification

Coupling the acid and alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Procedure :

- Dissolve 4-(dipropylsulfamoyl)benzoic acid (1.0 equiv) and (1,3-benzothiazol-2-yl)methanol (1.2 equiv) in dry DCM.

- Add DCC (1.5 equiv) and DMAP (0.1 equiv), stir at room temperature for 12 hours.

- Filter precipitate, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 2:1).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 153.4 (C=S), 135.6–122.4 (ArC), 62.1 (OCH₂), 49.8 (NCH₂), 22.3 (CH₂), 11.2 (CH₃).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combining sulfonylation and esterification:

Procedure :

- React 4-carboxybenzenesulfonyl chloride with dipropylamine in THF.

- Directly add (1,3-benzothiazol-2-yl)methanol and H₂SO₄ (cat.), reflux for 8 hours.

Yield : 55–60%. Advantages : Reduced purification steps.

Analytical Validation and Quality Control

Purity Assessment

HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Purity : >98%.

Stability Studies

The ester bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 12 hours at pH 7.4.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other substituents can be introduced

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles, and suitable catalysts

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives

Analysis :

- The benzothiazole ring is a common pharmacophore in kinase and phosphatase inhibitors. The target compound’s ester linkage may improve membrane permeability compared to carbamoyl derivatives (e.g., Cpd D) but could reduce metabolic stability.

- Unlike AS601245, which targets JNK via a pyrimidine side chain, the target compound’s dipropylsulfamoyl group may favor interactions with sulfhydryl or hydrophobic enzyme pockets.

Sulfamoyl-Containing Analogues

Research Findings and Implications

- Enzyme Inhibition: Benzothiazole derivatives like AS601245 (JNK IC₅₀ ~ 0.15 µM) and Cpd D (LMWPTP IC₅₀ ~ 2.3 µM) demonstrate potent activity.

- Structure-Activity Relationships (SAR): Benzothiazole substitutions: Electron-withdrawing groups (e.g., nitro in Cpd E) enhance phosphatase inhibition, while ester groups (target compound) may balance solubility and binding. Sulfamoyl vs.

Data Table: Key Properties of Comparable Compounds

| Property | Target Compound | AS601245 | PESMP | Cpd D |

|---|---|---|---|---|

| Molecular Weight | ~465 g/mol (estimated) | 407.5 g/mol | 563.6 g/mol | 392.4 g/mol |

| LogP | ~3.8 (predicted) | 2.9 | 2.1 | 3.5 |

| Key Functional Groups | Benzothiazole, benzoate ester | Benzothiazole, pyrimidine | Oxadiazole, sulfonamide | Benzothiazole, carbamoyl |

| Reported Activity | N/A | JNK inhibitor | α-Amylase inhibitor | LMWPTP inhibitor |

Biological Activity

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O3S2. Its structure features a benzothiazole moiety linked to a benzoate group through a methyl bridge and a dipropylsulfamoyl substituent. The compound exhibits a complex arrangement conducive to various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, which disrupts their growth and replication.

- Membrane Disruption : It may interact with bacterial cell membranes, compromising their integrity and leading to cell lysis.

- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

Antifungal Activity

The compound also shows antifungal properties. In assays against common fungal pathogens, it inhibited growth at concentrations similar to those effective against bacteria.

Cytotoxicity Studies

Cytotoxicity assays performed on mammalian cell lines indicate that the compound has a selective toxicity profile. It exhibits low cytotoxicity at concentrations below 50 µM, making it a potential candidate for therapeutic applications without significant side effects.

Case Studies

- Study on Bacterial Resistance : A recent study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability compared to controls, suggesting its potential as an alternative treatment for resistant infections.

- Antioxidant Efficacy : Another study assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating potential applications in preventing oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.